7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol
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Overview
Description
“7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the ethyl, methoxy, methylamino, and pyridinylmethyl groups through various chemical reactions. Common reagents used in these steps include ethylating agents, methoxylating agents, and methylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can replace one functional group with another, leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of analogs with varying biological activities.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems to understand its effects.
Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of “7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives with different substituents. Examples might be:
- 2-Amino-6-methoxybenzothiazole
- 2-(Methylamino)-6-ethylbenzothiazole
- 4-(Pyridinylmethyl)-1,3-benzothiazole
Uniqueness
The uniqueness of “7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives.
Properties
CAS No. |
763897-60-5 |
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Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
7-ethyl-5-methoxy-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H19N3O2S/c1-4-11-14(21)15(22-3)12(8-10-6-5-7-19-9-10)13-16(11)23-17(18-2)20-13/h5-7,9,21H,4,8H2,1-3H3,(H,18,20) |
InChI Key |
DJDVLAQLBAQKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C2=C1SC(=N2)NC)CC3=CN=CC=C3)OC)O |
Origin of Product |
United States |
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